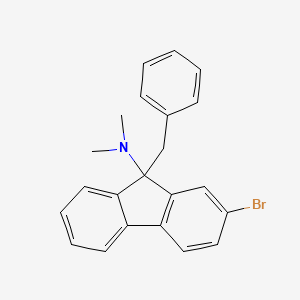
9-Benzyl-2-bromo-N,N-dimethyl-9H-fluoren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine is a chemical compound with the molecular formula C22H20BrN It is characterized by the presence of a benzyl group, a bromine atom, and a dimethylamine group attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine typically involves the bromination of a fluorene derivative followed by the introduction of the benzyl and dimethylamine groups. One common method involves the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-9-fluorenone is then subjected to reductive amination with benzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to yield the final product .
Industrial Production Methods
Industrial production of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The carbonyl group in the fluorene backbone can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted fluorenes with various functional groups.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol or hydrofluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or nucleic acids, thereby modulating their function. The presence of the bromine atom and the dimethylamine group can influence the compound’s reactivity and binding affinity. Additionally, its fluorescent properties make it useful for tracking and imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-benzyl-2-bromo-fluorene
- 9-benzyl-N,N-dimethyl-fluoren-9-amine
- 2-bromo-N,N-dimethyl-fluoren-9-amine
Uniqueness
Compared to similar compounds, 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine stands out due to the combined presence of the benzyl, bromine, and dimethylamine groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
71740-41-5 |
|---|---|
Molekularformel |
C22H20BrN |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
9-benzyl-2-bromo-N,N-dimethylfluoren-9-amine |
InChI |
InChI=1S/C22H20BrN/c1-24(2)22(15-16-8-4-3-5-9-16)20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
YATDANTVIIBGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


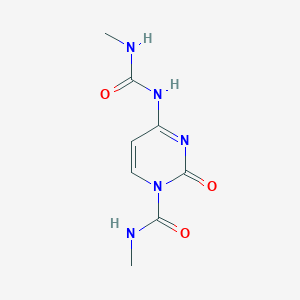
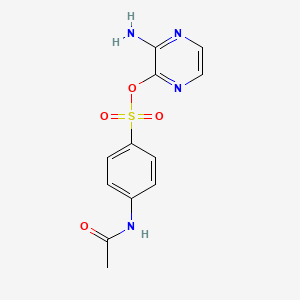
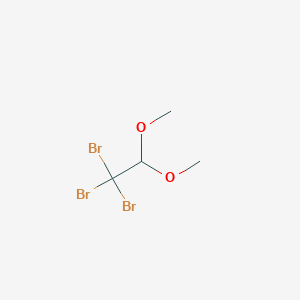
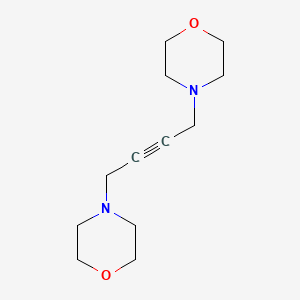
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
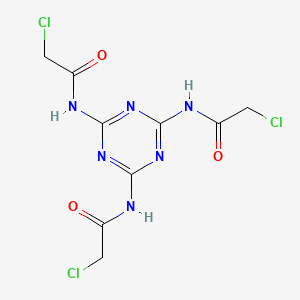
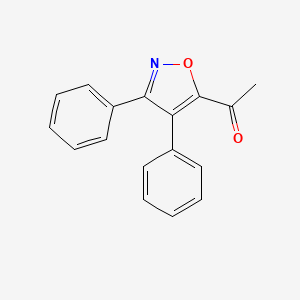
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)
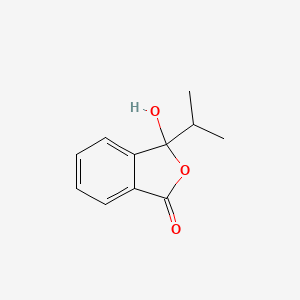
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
